molecular formula C4H6BN3O2 B8725043 (4-Aminopyrimidin-5-yl)boronic acid

(4-Aminopyrimidin-5-yl)boronic acid

Cat. No. B8725043
M. Wt: 138.92 g/mol
InChI Key: BTODFLBMNZUMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673922B2

Procedure details

To a vial was added 5-bromopyrimidin-4-amine (0.200 g, 1.149 mmol), bis(pinacolato)diboron (0.438 g, 1.724 mmol), and potassium acetate (0.338 g, 3.45 mmol). The vial was capped with a rubber septum and then evacuated and backfilled with N2. Dioxane (0.120 ml) was added via syringe through the septum. The reaction mixture was sparged with N2, then PdCl2(dppf).CH2Cl2 (0.042 g, 0.057 mmol) was added. The septum was then replaced with a Teflon screw valve and the vial was sealed. The reaction mixture was heated at 105° C. in a metal pie block. After 18 h, reaction mixture was allowed to cool to room temperature. The reaction mixture was filtered through a disposable fritted funnel and the filter cake washed with EtOAc. The filtrate was concentrated to afford a brown solid. MS (ESI): m/z=140.0 [M+H]+ HPLC Peak ret. T=0.24 minutes was product (HPLC conditions: Column:Luna C18 4.6×30 mm 3 u A:10:90 H2O:ACN NH4OAc/B:10:90 H2O:ACN NH4OAc; 0%-95% B in 2 min; 4 mL/min flow).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.438 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.338 g
Type
reactant
Reaction Step One
Quantity
0.042 g
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ACN NH4OAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ACN NH4OAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([NH2:8])=[N:4][CH:5]=[N:6][CH:7]=1.[B:9]1(B2OC(C)(C)C(C)(C)O2)[O:13]C(C)(C)C(C)(C)[O:10]1.C([O-])(=O)C.[K+].C(Cl)Cl>O>[NH2:8][C:3]1[C:2]([B:9]([OH:13])[OH:10])=[CH:7][N:6]=[CH:5][N:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
BrC=1C(=NC=NC1)N
Name
Quantity
0.438 g
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Name
potassium acetate
Quantity
0.338 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Two
Name
Quantity
0.042 g
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ACN NH4OAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ACN NH4OAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was capped with a rubber septum
CUSTOM
Type
CUSTOM
Details
evacuated
ADDITION
Type
ADDITION
Details
Dioxane (0.120 ml) was added via syringe through the septum
CUSTOM
Type
CUSTOM
Details
The reaction mixture was sparged with N2
CUSTOM
Type
CUSTOM
Details
the vial was sealed
CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a disposable fritted funnel
WASH
Type
WASH
Details
the filter cake washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to afford a brown solid
CUSTOM
Type
CUSTOM
Details
T=0.24 minutes
Duration
0.24 min
WAIT
Type
WAIT
Details
0%-95% B in 2 min
Duration
2 min

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
NC1=NC=NC=C1B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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